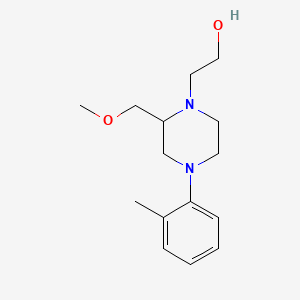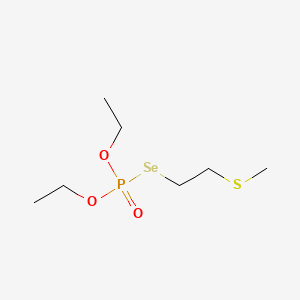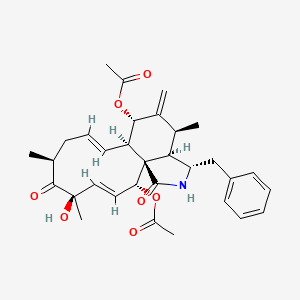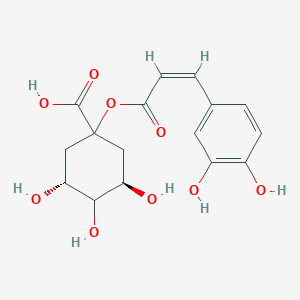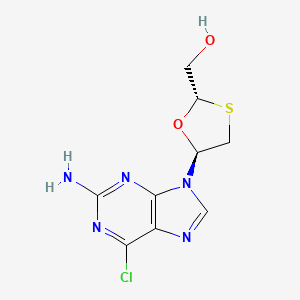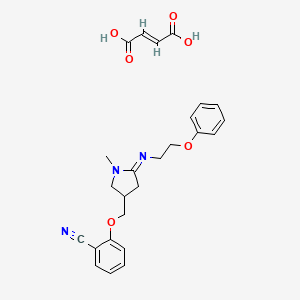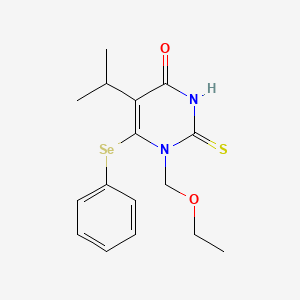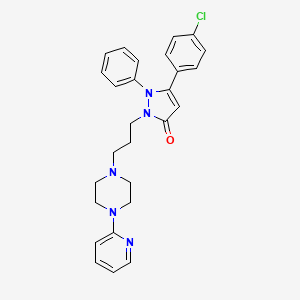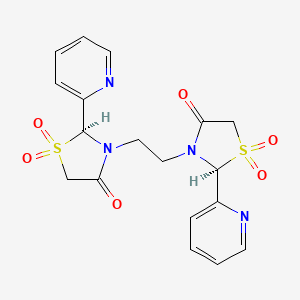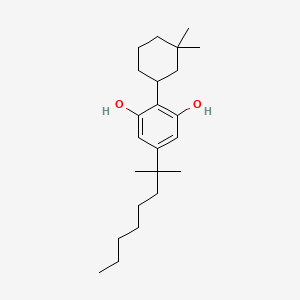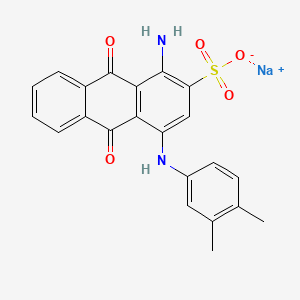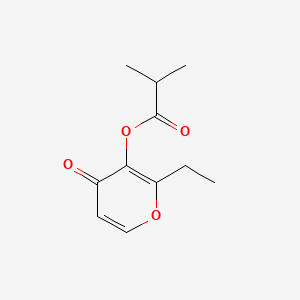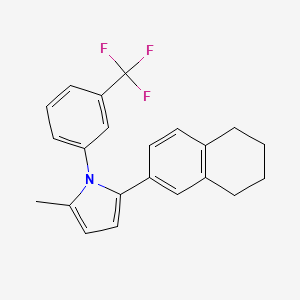
1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a methyl group, a tetrahydronaphthalenyl group, and a trifluoromethylphenyl group, making it a unique and potentially significant molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, naphthalenes, and trifluoromethylbenzenes. Common synthetic routes may involve:
Friedel-Crafts Alkylation: This reaction can introduce the tetrahydronaphthalenyl group to the pyrrole ring.
Nitration and Reduction: These steps can be used to introduce and subsequently reduce nitro groups to amines, which can then be further functionalized.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to attach the trifluoromethylphenyl group to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
“1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrroles.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, while the tetrahydronaphthalenyl group might contribute to its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2-methyl-5-phenyl-1-(3-(trifluoromethyl)phenyl)-: Lacks the tetrahydronaphthalenyl group.
1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-phenyl-: Lacks the trifluoromethylphenyl group.
1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-methylphenyl)-: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of the trifluoromethylphenyl and tetrahydronaphthalenyl groups in “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” may confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
特性
CAS番号 |
91306-92-2 |
|---|---|
分子式 |
C22H20F3N |
分子量 |
355.4 g/mol |
IUPAC名 |
2-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrole |
InChI |
InChI=1S/C22H20F3N/c1-15-9-12-21(18-11-10-16-5-2-3-6-17(16)13-18)26(15)20-8-4-7-19(14-20)22(23,24)25/h4,7-14H,2-3,5-6H2,1H3 |
InChIキー |
IUVZDFSSVXKHOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(CCCC4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


